2,3,4,5,6-Pentachloro-3'-methyl-1,1'-biphenyl
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Overview
Description
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. These compounds are known for their chemical stability and resistance to degradation, making them persistent in the environment .
Preparation Methods
The synthesis of 2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the biphenyl rings .
Industrial production methods may involve the use of more advanced techniques such as catalytic hydrogenation and dehydrochlorination to achieve higher yields and purity. These methods are designed to be efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated biphenyl oxides.
Reduction: Reduction reactions can convert the chlorinated biphenyls to less chlorinated forms or even to biphenyl itself.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl or amino groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce biphenyl or partially dechlorinated biphenyls .
Scientific Research Applications
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions . This compound can also interfere with hormone signaling pathways, contributing to its endocrine-disrupting effects .
Comparison with Similar Compounds
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl is unique among polychlorinated biphenyls due to its specific chlorine substitution pattern and the presence of a methyl group. Similar compounds include:
2,3,4,5,6-Pentachlorobiphenyl: Lacks the methyl group but has a similar chlorine substitution pattern.
2,2’,3,6,6’-Pentachlorobiphenyl: Has a different chlorine substitution pattern, affecting its chemical properties and reactivity.
Pentachlorophenol: A related compound used as a pesticide and disinfectant, with different applications and chemical behavior.
These compounds share some chemical properties but differ in their specific applications and environmental impacts.
Properties
CAS No. |
60921-37-1 |
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Molecular Formula |
C13H7Cl5 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5/c1-6-3-2-4-7(5-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI Key |
MMXMEILGYUFLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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